molecular formula C14H11N3O3S B2952880 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide CAS No. 941882-15-1

2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide

Cat. No.: B2952880
CAS No.: 941882-15-1
M. Wt: 301.32
InChI Key: VPNAIXWBZVKJGN-UHFFFAOYSA-N
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Description

2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide is a compound that features a benzofuran ring fused with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide involves several steps. One common synthetic route includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of Pd(OAc)2, AgOAc, and NaOAc in CPME solvent, heated at 110°C under an inert atmosphere

Chemical Reactions Analysis

2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide can be compared with other benzofuran and thiazole derivatives. Similar compounds include:

Properties

IUPAC Name

2-(1-benzofuran-2-carbonylamino)-N-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-15-12(18)9-7-21-14(16-9)17-13(19)11-6-8-4-2-3-5-10(8)20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNAIXWBZVKJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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